1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
2-[(2-chlorophenoxy)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-8-3-1-2-4-10(8)18-7-16-9(5-6-14-16)11(17)15-13/h1-6H,7,13H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADGLKPKVXDDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C(=CC=N2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with hydrazine hydrate to produce 2-chlorophenoxymethylhydrazine. The final step involves the cyclization of this intermediate with ethyl acetoacetate to yield 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Amino or thiol-substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide has been investigated for its anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating conditions characterized by inflammation .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have highlighted the efficacy of pyrazole derivatives against various microbial strains, making it a candidate for further investigation in pharmacological studies aimed at developing new antibiotics or antifungal agents .
Cancer Research
The pyrazole moiety is recognized for its anticancer properties. Recent advancements in drug design have focused on pyrazole-containing compounds, showcasing their ability to inhibit cancer cell growth effectively. This has led to increased interest in synthesizing derivatives of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide for potential use in cancer therapy .
Agricultural Science Applications
Herbicide Development
In agricultural science, this compound is being explored for its potential as a herbicide. The chlorophenoxy group may enhance its ability to target specific plant processes, making it suitable for developing selective herbicides that minimize damage to non-target species .
Pesticide Formulation
Additionally, the compound's biological activity suggests it could be effective as a pesticide. Its ability to disrupt essential biological functions in pests makes it a candidate for further formulation and testing in pest control applications .
Synthesis and Reaction Mechanisms
The synthesis of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.
- Introduction of Functional Groups : Incorporating the chlorophenoxy and carboxylic acid groups through nucleophilic substitution reactions.
- Purification and Characterization : Employing techniques such as chromatography to purify the final product and confirm its structure through spectroscopic methods.
Careful control of reaction conditions—such as temperature, solvent choice, and reaction time—is essential for optimizing yield and purity .
Case Study 1: Anti-inflammatory Activity
A study conducted on pyrazole derivatives indicated that 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results demonstrated a dose-dependent response, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of various pyrazole derivatives found that this compound displayed notable activity against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
(a) Substitution at the 1-Position
- The 2-chlorophenoxy group in the target compound distinguishes it from analogs with benzyl (e.g., 4-tert-butylbenzyl in ) or alkylidene (e.g., dimethoxyethylidene in ) substitutions.
- In contrast, 3-methylbenzyl (A1H7, ) and 4-chlorophenoxyphenyl () substitutions prioritize bulkier hydrophobic interactions, favoring anticancer activity.
(b) Carbohydrazide Functionalization
- The free hydrazide group (-CONHNH₂) in the target compound allows for further derivatization into hydrazones or acylhydrazones, a strategy employed in SKi-178 () and A1H7 (). These modifications often enhance selectivity and reduce off-target cytotoxicity.
Biological Activity
1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent studies.
- Molecular Formula : C11H9ClN2O3
- Molecular Weight : 252.65 g/mol
- CAS Number : 925606-83-3
Synthesis and Derivatives
The synthesis of pyrazole derivatives, including 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide, often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. This compound has been explored for its potential as an anticancer agent, as well as for its antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies :
- The compound showed promising results against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective growth inhibition.
- A study reported that related pyrazole compounds exhibited IC50 values ranging from 2.8 µM to 49.85 µM against different cancer cell lines, highlighting their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 3.79 | Apoptosis induction |
| 2 | A549 | 26.00 | Cell cycle arrest |
| 3 | HepG2 | 0.71 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown notable antimicrobial properties:
- Testing Against Bacteria : Various studies have evaluated the antimicrobial efficacy of pyrazole derivatives against common pathogens such as E. coli, S. aureus, and Pseudomonas aeruginosa. Some derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 8 to 11 µg/mL, indicating strong antibacterial activity .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 11 |
| Escherichia coli | Moderate |
Mechanistic Insights
The mechanisms underlying the biological activities of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide are still under investigation. However, several studies suggest:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, which may be linked to the activation of caspases and other apoptotic pathways.
- Cell Cycle Arrest : It may cause cell cycle arrest in specific phases, leading to inhibited proliferation of cancer cells.
- Antimicrobial Mechanism : The presence of the chlorophenoxy group may enhance membrane permeability, contributing to its antibacterial effects .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives where one specific derivative demonstrated significant cytotoxicity against multiple cancer cell lines (e.g., HepG2, MCF7) with IC50 values as low as 0.71 µM . Furthermore, these compounds were assessed for their ability to inhibit key enzymes involved in cancer progression.
Q & A
Q. What are the standard synthetic routes for 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide, and what reaction conditions are critical for its formation?
The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions. Solvents like ethanol or acetonitrile are commonly used, with Lewis acids (e.g., ZnCl₂) or reducing agents (e.g., LiAlH₄) facilitating substitutions or reductions. Temperature control (60–80°C) and pH adjustments are critical to prevent side reactions and ensure high yields .
Q. How can the structural integrity of this compound be validated post-synthesis?
Characterization relies on spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions on the pyrazole and chlorophenoxy groups.
- X-ray diffraction (XRD) for crystallographic data, resolving bond angles and dihedral angles between the pyrazole core and chlorophenoxy moiety.
- FTIR to verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carbohydrazide) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening should include:
- Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).
- Antimicrobial testing via broth microdilution (MIC determination against Gram+/Gram– bacteria).
- Cytotoxicity assays (MTT/propidium iodide) on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production?
Systematic parameter optimization is required:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition.
- Purification : Use of flash chromatography or recrystallization in ethyl acetate/hexane mixtures .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from variations in assay conditions. Mitigation includes:
- Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing.
- Dose-response curves : Use ≥5 concentrations to establish EC₅₀/IC₅₀ values.
- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives .
Q. What mechanistic insights exist for its interaction with biological targets?
Computational and experimental studies suggest:
- Molecular docking : The chlorophenoxy group binds hydrophobic pockets in enzyme active sites (e.g., COX-2).
- Hydrazide moiety : Participates in hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2).
- Fluorescence quenching assays confirm static binding to serum albumin, indicating pharmacokinetic stability .
Q. How does substituent variation (e.g., Cl vs. F on the phenyl ring) alter reactivity and bioactivity?
Comparative studies show:
- Electron-withdrawing groups (Cl) : Increase electrophilicity, enhancing enzyme inhibition (e.g., IC₅₀ reduced by 40% vs. F-substituted analogs).
- Steric effects : Bulkier substituents (e.g., -OCH₃) reduce binding affinity due to spatial clashes.
- Hammett constants : Correlate substituent electronic effects with reaction rates in SNAr mechanisms .
Methodological Considerations
- Controlled experiments : Include positive/negative controls in bioassays (e.g., ibuprofen for anti-inflammatory tests).
- Data reproducibility : Triplicate runs with ANOVA statistical analysis (p < 0.05) to validate findings.
- Ethical compliance : Adhere to non-human research guidelines; avoid FDA-unapproved applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
